molecular formula C16H13ClN4O2S B015702 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide CAS No. 118876-55-4

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

Cat. No. B015702
M. Wt: 360.8 g/mol
InChI Key: MGWXSLOJBBUNAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar sulfonamide compounds has been reported in various studies. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, characterized by FTIR, NMR, XRD, and thermal analysis, and analyzed using Density Functional Theory (DFT) (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Molecular Structure Analysis

  • Detailed molecular structure analyses of sulfonamide compounds can be done using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. As reported in the study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the structure was determined using X-ray diffraction, and its molecular geometry was calculated with DFT methods (Sarojini et al., 2012).

Chemical Reactions and Properties

  • The reactivity and chemical properties of sulfonamides can be diverse. Studies have shown various synthetic routes and reactions, like the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, showing different chemical reactivities (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Physical Properties Analysis

  • The physical properties of sulfonamide compounds can be characterized by their solubility, melting points, and thermal stability. For example, a study on the synthesis of sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone reported properties like solubility in common aprotic solvents and high desulfonation temperature (Chen, Yin, Tanaka, Kita, & Okamoto, 2006).

Chemical Properties Analysis

  • Chemical properties of sulfonamide compounds include their reactivity, stability, and interaction with other compounds. For instance, a study detailed the oxidation of 1-amino-4,5-bis(dimethylamino)naphthalene, showing different reaction pathways and formation of various compounds (Vlasenko, Ozeryanskii, & Pozharskii, 2011).

Scientific Research Applications

Chemotherapeutic Applications

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide and its derivatives have been studied for their chemotherapeutic effects, particularly against beta-hemolytic streptococcic infections. Early research confirmed the specific chemotherapeutic action of these compounds, contributing to the development of sulfonamide-based treatments (Long & Bliss, 1937).

Dye Synthesis and Properties

This compound has also been explored in the synthesis of dyes, particularly through the oxidation of related naphthalene derivatives to form structures like dibenzo[a,h]phenazine and 1,1′-azonaphthalene, which are important for their coloring, solvatochromism, and protonation properties (Vlasenko et al., 2011).

Fluorescence Sensing and Imaging

Derivatives of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide have been applied in fluorescence sensing, particularly for detecting metal ions like Al3+ in aqueous systems. These compounds exhibit significant fluorescence enhancement in the presence of specific ions, making them valuable tools for biochemical and environmental analysis (Mondal et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide would provide detailed information on its hazards, handling, storage, and disposal . Unfortunately, I couldn’t retrieve the SDS at this time.

Future Directions

The future directions for the use of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide are not clear from the available information . Its current use in proteomics research suggests it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

5-amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWXSLOJBBUNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404769
Record name 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

CAS RN

118876-55-4
Record name 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,75 g (45,1 mmol) 4-chloroaniline in a mixture of 10 ml concentrated hydrochloric acid and 50 ml water was ice-cooled, and then diazotized with 3,17 g (45,1 mmol) sodium nitrite in 50 ml water. 10,0 g (45,0 mmol) 5-aminonaphthalene -1-sulphonamide was dissolved in a warm mixture of 200 ml 4N sulfuric acid, 300 ml acetic acid and 200 ml water. The solution was cooled to ca. 50° C., and then the diazonium salt solution was added. Stirring was continued for a few minutes, and then a solution of 180 g sodium acetate in 600 ml water was added. The pH was adjusted to ca. 5 by addition of 10N sodium hydroxide. The precipitated product was filtered off and washed with water. The crude product was recrystallized from ethanol to give 11,9 g (74%) 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulphonamide,
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diazonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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